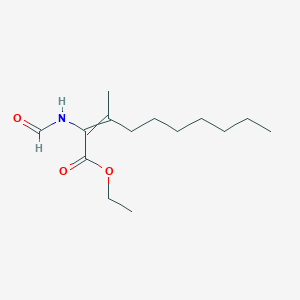
Ethyl 2-formamido-3-methyldec-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-formamido-3-methyldec-2-enoate is an organic compound with the molecular formula C13H23NO3. It is a derivative of decenoic acid and contains both an ester and a formamide functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-formamido-3-methyldec-2-enoate can be synthesized through a multi-step process involving the esterification of 2-formamido-3-methyldec-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-formamido-3-methyldec-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or formamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate nucleophilic substitution.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
Ethyl 2-formamido-3-methyldec-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which ethyl 2-formamido-3-methyldec-2-enoate exerts its effects involves interactions with specific molecular targets. The ester and formamide groups can participate in hydrogen bonding and other non-covalent interactions with biological molecules, influencing their activity and function. The compound may also undergo metabolic transformations that produce active metabolites.
Comparación Con Compuestos Similares
Ethyl 2-formamido-3-methyldec-2-enoate can be compared with other similar compounds such as:
Ethyl 2-cyano-3-methyldec-2-enoate: Similar structure but contains a cyano group instead of a formamide group.
Ethyl 2-hydroxy-3-methyldec-2-enoate: Contains a hydroxy group instead of a formamide group.
Ethyl 2-amino-3-methyldec-2-enoate: Contains an amino group instead of a formamide group.
These compounds share similar reactivity patterns but differ in their specific chemical and biological properties due to the presence of different functional groups.
Propiedades
Número CAS |
403826-17-5 |
|---|---|
Fórmula molecular |
C14H25NO3 |
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
ethyl 2-formamido-3-methyldec-2-enoate |
InChI |
InChI=1S/C14H25NO3/c1-4-6-7-8-9-10-12(3)13(15-11-16)14(17)18-5-2/h11H,4-10H2,1-3H3,(H,15,16) |
Clave InChI |
QDHJTPKHWKBWOW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=C(C(=O)OCC)NC=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


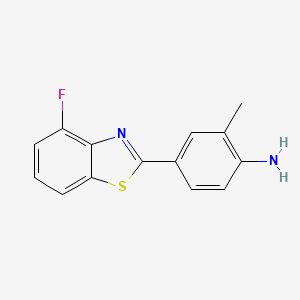
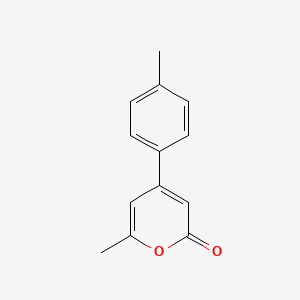
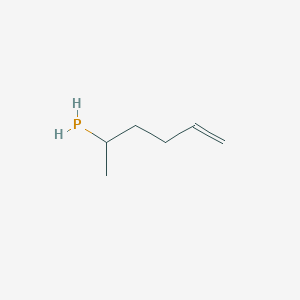
![1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]-](/img/structure/B14248015.png)

![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester](/img/structure/B14248042.png)
![2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14248050.png)
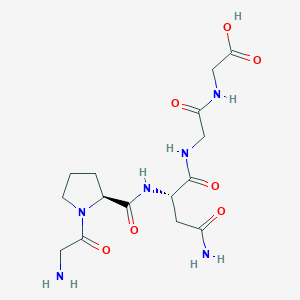

![4,4'-[Sulfinylbis(methylene)]diphenol](/img/structure/B14248061.png)
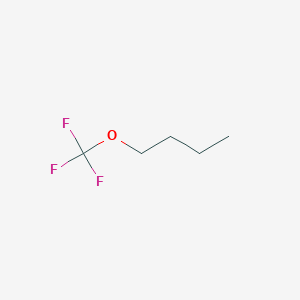
![Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury](/img/structure/B14248071.png)


